molecular formula C8H11Br2N B13649859 2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide

2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide

Cat. No.: B13649859
M. Wt: 280.99 g/mol
InChI Key: AVNIVZNQSSFESJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide typically involves the bromination of 3,6-dimethylpyridine. One common method is the reaction of 3,6-dimethylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields the desired bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and efficient methods. For example, the use of 5-methylnicotinic acid as a starting material has been reported to yield this compound with a high overall yield. This method involves esterification, reduction, and bromination steps .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-3,6-dimethylpyridine, while oxidation with hydrogen peroxide forms 2-(bromomethyl)-3,6-dimethylpyridine N-oxide.

Scientific Research Applications

2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in synthetic chemistry to introduce the pyridine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride

Uniqueness

2-(Bromomethyl)-3,6-dimethylpyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

2-(bromomethyl)-3,6-dimethylpyridine;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H

InChI Key

AVNIVZNQSSFESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)CBr.Br

Origin of Product

United States

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